molecular formula C16H11F2NO3S2 B2551218 (E)-5-(4-(difluoromethoxy)benzylidene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one CAS No. 307343-78-8

(E)-5-(4-(difluoromethoxy)benzylidene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one

货号: B2551218
CAS 编号: 307343-78-8
分子量: 367.38
InChI 键: XIUMIFFGUKWMQA-MDWZMJQESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-5-(4-(Difluoromethoxy)benzylidene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one is a synthetic thiazolidinone derivative, a class of heterocyclic compounds recognized for their significant potential in medicinal chemistry and biological research . The core structure of this compound features a five-membered thiazolidine ring with sulfur and nitrogen atoms at positions 1 and 3, respectively, which is central to its bioactive properties . The specific molecular architecture includes a (E)-benzylidene substitution at the 5-position, incorporating a difluoromethoxy group, and a furan-2-ylmethyl group at the 3-position. Thiazolidinone derivatives are extensively investigated for their diverse pharmacological activities, which may include antimicrobial, anticancer, anti-inflammatory, and antifungal effects, making them valuable scaffolds in early-stage drug discovery . Related structural analogs have demonstrated potent antibacterial efficacy against various bacterial strains, including both Gram-positive and Gram-negative organisms, and significant antifungal activity . The 2-thioxo variation of the thiazolidin-4-one core is a key feature in some research compounds, such as in the development of novel tyrosinase inhibitors for studying melanogenesis . This product is intended for research and laboratory use only by qualified professionals. It is not for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming the compound's identity, purity, and suitability for a particular research application.

属性

IUPAC Name

(5E)-5-[[4-(difluoromethoxy)phenyl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2NO3S2/c17-15(18)22-11-5-3-10(4-6-11)8-13-14(20)19(16(23)24-13)9-12-2-1-7-21-12/h1-8,15H,9H2/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUMIFFGUKWMQA-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OC(F)F)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)CN2C(=O)/C(=C\C3=CC=C(C=C3)OC(F)F)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (E)-5-(4-(difluoromethoxy)benzylidene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one is a derivative of the thioxothiazolidin-4-one class, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article focuses on its biological activity, synthesizing existing research findings, and presenting relevant data.

Synthesis and Structural Characteristics

The synthesis of thioxothiazolidin-4-one derivatives often involves the condensation of thiazolidinone with various aldehydes. The specific compound can be synthesized through a series of reactions involving substituted benzaldehydes and furan derivatives. The presence of the difluoromethoxy group enhances its lipophilicity and potential biological interactions.

Antiviral Activity

Research indicates that thioxothiazolidin-4-one derivatives, including those structurally similar to our compound, have been evaluated for their antiviral properties. A study focused on molecular docking and dynamics simulations showed that certain derivatives exhibited interactions with the HIV-1 gp41 protein, a crucial target for antiviral drug development. However, compounds from this class demonstrated significant cytotoxicity against host cells, limiting their effectiveness as anti-HIV agents .

Antioxidant and Anti-Melanogenesis Effects

Recent studies on similar thioxothiazolidin-4-one analogs have shown promising results in inhibiting tyrosinase activity, which is pivotal in melanin production. For instance, compounds structurally related to our target have exhibited strong antioxidant properties and effectively reduced reactive oxygen species (ROS) levels in cellular models. These effects are attributed to their ability to inhibit tyrosinase competitively or non-competitively .

Table 1: Summary of Biological Activities of Thioxothiazolidin-4-one Derivatives

Biological ActivityCompound TypeIC50 (µM)Mechanism
Anti-HIVThioxothiazolidin derivativesNot specifiedInteraction with gp41
Tyrosinase InhibitionThioxothiazolidin analogs1.03 - 5.21Competitive/Non-competitive inhibition
AntioxidantVarious analogsNot specifiedROS reduction

Case Studies

  • HIV Inhibition Study : A series of thioxothiazolidin derivatives were synthesized and tested for their ability to inhibit HIV replication. While some showed promising binding affinities in silico, they ultimately exhibited high cytotoxicity against T-lymphocyte cell lines, preventing further evaluation of their antiviral potential .
  • Anti-Melanogenesis Research : In vitro studies demonstrated that certain thioxothiazolidin-4-one derivatives significantly reduced melanin production in B16F10 melanoma cells by inhibiting tyrosinase activity. The most potent compounds were shown to reduce cellular tyrosinase activity and melanin content significantly .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound towards various biological targets such as tyrosinase and aldose reductase. These studies help elucidate the interactions at the molecular level, providing insights into the compound's mechanism of action.

科学研究应用

Anticancer Activity

Thiazolidin-4-one derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms:

  • Mechanisms of Action :
    • Thiazolidin-4-one derivatives have been shown to induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.
    • They often act as multi-target enzyme inhibitors, affecting key enzymes involved in tumor growth and metastasis .
  • Case Studies :
    • A study highlighted that certain thiazolidin-4-one analogues exhibited significant cytotoxicity against breast cancer cell lines (MCF7) with IC50 values as low as 0.37 µM .
    • Another investigation demonstrated that these compounds can inhibit cyclin-dependent kinases (CDKs), crucial for cell cycle regulation, thus providing a potential therapeutic strategy against various cancers .

Table 1: Anticancer Activity of Thiazolidin-4-One Derivatives

CompoundTarget Cell LineIC50 (µM)Mechanism
Compound 1MCF70.37CDK Inhibition
Compound 2HepG20.24Apoptosis Induction
Compound 3A5490.041Multi-Tyrosine Kinase Inhibition

Antimicrobial Activity

Thiazolidin-4-one derivatives have also shown promise as antimicrobial agents. Their efficacy against various bacterial strains has been documented:

  • Antibacterial Properties :
    • Research has indicated that certain derivatives demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Case Studies :
    • A series of thiazolidin-4-one compounds were synthesized and tested against E. coli and Pseudomonas aeruginosa, showing promising results with inhibition zones exceeding 15 mm for several derivatives .

Table 2: Antimicrobial Activity of Thiazolidin-4-One Derivatives

CompoundBacterial StrainInhibition Zone (mm)
Compound AStaphylococcus aureus16
Compound BEscherichia coli19
Compound CPseudomonas aeruginosa18

Anti-HIV Research

The potential anti-HIV activity of thiazolidin-4-one derivatives has also been explored, although results have been mixed:

  • In Silico Studies :
    • Molecular docking studies suggest that these compounds can interact with HIV proteins, particularly gp41, indicating a possible mechanism for antiviral activity .
  • Case Studies :
    • Despite promising docking results, biological assays revealed high cytotoxicity in host cells, which complicated the assessment of their anti-HIV efficacy .

Table 3: Anti-HIV Activity Insights

CompoundTarget ProteinActivity Observed
Compound Dgp41High Cytotoxicity
Compound Egp120Inhibitory Potential

相似化合物的比较

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of structurally related thiazolidin-4-one derivatives reveals key differences in substituents, melting points, yields, and spectral characteristics:

Compound Name Substituents on Benzylidene Substituent on Position 3 Melting Point (°C) Yield (%) Key Functional Groups (IR/NMR)
Target Compound 4-(difluoromethoxy) furan-2-ylmethyl Not reported Not given C=O (1710 cm⁻¹), C=S (1057 cm⁻¹), C-F (1200–1100 cm⁻¹)
(A4) from Benzyl benzo[d]thiazol-2-yl 259–261 65 C=O (1700 cm⁻¹), C=N (1610 cm⁻¹)
(A5) from 4-hydroxy-3-methoxy benzo[d]thiazol-2-yl 214–216 87 -OH (3400 cm⁻¹), C=O (1690 cm⁻¹)
(2b1) from 4-hydroxy-3-methoxy (furan-2-ylmethylene)amino 85–87 83 C=O (1710 cm⁻¹), C=N (1610 cm⁻¹)
(SM10) from 3-nitro-4-(trifluoromethylpyridyl) None 255 62 NO₂ (1530 cm⁻¹), CF₃ (1150 cm⁻¹)

Key Observations:

Substituent Effects: The difluoromethoxy group in the target compound distinguishes it from methoxy (-OCH₃) or hydroxy (-OH) substituents in compounds like A5 and 2b1. The furan-2-ylmethyl group in the target compound differs from the benzo[d]thiazol-2-yl group in A4–A9, which may reduce steric hindrance while retaining π-π stacking capabilities .

Spectroscopic Comparisons

  • IR Spectroscopy : The target compound’s IR spectrum would display characteristic peaks for C=O (1710 cm⁻¹), C=S (1057 cm⁻¹), and C-F (1200–1100 cm⁻¹), distinct from the C=N (1610 cm⁻¹) and -OH (3400 cm⁻¹) peaks in A5 .
  • NMR Spectroscopy : The difluoromethoxy group would produce a distinct ¹⁹F NMR signal, while the furan-2-ylmethyl group would show aromatic protons at δ 6.3–7.4 ppm in ¹H NMR .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes and characterization techniques for (E)-5-(4-(difluoromethoxy)benzylidene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one?

  • Methodology : The compound is synthesized via Knoevenagel condensation between a rhodanine core and substituted aldehydes. For example, analogous compounds (e.g., (E)-5-(4-hydroxy-3-methoxybenzylidene)-3-(furan-2-ylmethylene)amino derivatives ) are prepared by refluxing rhodanine with benzaldehyde derivatives in ethanol under basic conditions (e.g., NaOH) . Characterization involves FTIR (to confirm C=S and C=O stretches), 1^1H/13^13C NMR (to verify stereochemistry and substituent positions), and elemental analysis .

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodology : Systematic variation of solvents (e.g., ethanol vs. methanol), bases (e.g., NaOH vs. KOH), and reaction times (reflux duration) is critical. For instance, sodium hydroxide in ethanol at 80°C for 6–8 hours achieved 70–83% yields for structurally similar thiazolidinones . Monitoring reaction progress via TLC and optimizing stoichiometric ratios of aldehyde to rhodanine (typically 1:1.2) can reduce byproducts .

Q. What in vitro assays are suitable for initial biological screening (e.g., antimicrobial, antioxidant)?

  • Methodology :

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs like ampicillin .
  • Antioxidant : DPPH radical scavenging assays, with IC50_{50} values calculated relative to ascorbic acid .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} .

Q. How do substituents (e.g., difluoromethoxy, furan) influence solubility and stability?

  • Methodology : LogP calculations (via HPLC or software like ChemAxon) predict lipophilicity. Polar groups (e.g., difluoromethoxy) enhance aqueous solubility, while aromatic moieties (e.g., furan) may improve membrane permeability . Stability is assessed via accelerated degradation studies under heat/light, monitored by HPLC .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate electronic properties and target interactions?

  • Methodology :

  • DFT : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap), dipole moments, and nonlinear optical (NLO) properties. Compare hyperpolarizability (β\beta) values with experimental UV-Vis data .
  • Docking : Use AutoDock Vina to model interactions with targets (e.g., tyrosinase, hemoglobin). For example, docking of analogous compounds revealed hydrogen bonding with active-site histidine residues in tyrosinase .

Q. What mechanistic insights can kinetic and structural studies provide for enzyme inhibition (e.g., tyrosinase)?

  • Methodology :

  • Kinetic Analysis : Lineweaver-Burk plots to identify inhibition type (competitive/non-competitive). For example, (Z)-5-benzylidene-thiazolidinones showed competitive inhibition of tyrosinase with KiK_i values <10 µM .
  • X-ray/NMR : Resolve binding modes using crystallography or 13^13C-coupled NMR to measure 3JC4Hβ^3J_{C4-H\beta} coupling constants, confirming stereoelectronic effects .

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Methodology :

  • Core Modifications : Replace the difluoromethoxy group with electron-withdrawing (e.g., NO2_2) or donating (e.g., OCH3_3) groups to assess electronic effects on bioactivity .
  • Side Chain Variation : Substitute the furan-2-ylmethyl group with heterocycles (e.g., thiophene, pyridine) to evaluate steric and π-π stacking contributions .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodology :

  • Assay Standardization : Validate protocols using positive controls (e.g., kojic acid for tyrosinase inhibition) and replicate experiments across labs .
  • Meta-Analysis : Compare IC50_{50} values from multiple studies (e.g., antimicrobial data) to identify outliers caused by cell line variability or compound purity .

Q. What strategies enhance selectivity for therapeutic targets while minimizing off-target effects?

  • Methodology :

  • Proteomic Profiling : Use affinity chromatography or thermal shift assays to identify off-target binding .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve target-specific activation .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。